2-(morpholin-4-yl)[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one

Catalog No.
S823307
CAS No.
99967-88-1
M.F
C9H10N4O2S
M. Wt
238.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(morpholin-4-yl)[1,3]thiazolo[4,5-d]pyrimidin-7(...

CAS Number

99967-88-1

Product Name

2-(morpholin-4-yl)[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one

IUPAC Name

2-morpholin-4-yl-6H-[1,3]thiazolo[4,5-d]pyrimidin-7-one

Molecular Formula

C9H10N4O2S

Molecular Weight

238.27 g/mol

InChI

InChI=1S/C9H10N4O2S/c14-8-6-7(10-5-11-8)12-9(16-6)13-1-3-15-4-2-13/h5H,1-4H2,(H,10,11,14)

InChI Key

YPPKOCJXHFAZOC-UHFFFAOYSA-N

SMILES

C1COCCN1C2=NC3=C(S2)C(=O)NC=N3

Canonical SMILES

C1COCCN1C2=NC3=C(S2)C(=O)NC=N3

Potential Research Areas:

Based on the chemical structure, 2-(morpholin-4-yl)[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one contains two interesting functional groups: a thiazolopyrimidine core and a morpholine moiety. Here are some potential areas where this compound could be investigated:

  • Kinase Inhibitors: The thiazolopyrimidine core is present in several known kinase inhibitors []. Research could explore if 2-(morpholin-4-yl)[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one shows similar inhibitory activity against specific kinases.
  • Heterocyclic Scaffolds: The compound possesses a heterocyclic scaffold, a common structural feature in many bioactive molecules []. Studies could investigate if 2-(morpholin-4-yl)[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one serves as a useful scaffold for the development of new drugs.

2-(morpholin-4-yl)[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one is a heterocyclic compound characterized by a thiazole and pyrimidine structure. The compound features a morpholine moiety, which contributes to its chemical properties and biological activities. Its molecular formula is C9H10N4OS, with a molecular weight of approximately 238.27 g/mol. The compound's unique structure allows it to interact with various biological systems, making it a subject of interest in medicinal chemistry and drug discovery.

Typical of heterocycles, including:

  • Nucleophilic substitutions: The nitrogen atoms in the pyrimidine and thiazole rings can act as nucleophiles.
  • Electrophilic aromatic substitution: The aromatic nature of the thiazole and pyrimidine rings allows for electrophilic attack, particularly at the positions adjacent to the nitrogen atoms.
  • Condensation reactions: The morpholine group can undergo condensation reactions with aldehydes or ketones to form more complex structures.

These reactions are crucial for modifying the compound to enhance its biological activity or to synthesize derivatives with specific properties.

Research indicates that 2-(morpholin-4-yl)[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one exhibits significant biological activity, particularly as an inhibitor of certain enzymes involved in cancer progression. Studies have shown its potential as an antitumor agent by inhibiting phosphoinositide 3-kinase pathways, which are critical in cell proliferation and survival . Additionally, it has been explored for its antimicrobial properties against various bacterial strains.

The synthesis of 2-(morpholin-4-yl)[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one typically involves multi-step processes:

  • Formation of Thiazole Ring: Starting materials such as thiourea and α-halo ketones can be reacted under acidic conditions to form the thiazole ring.
  • Pyrimidine Formation: Subsequent reactions involving substituted ureas or guanidines can lead to the formation of the pyrimidine ring.
  • Morpholine Introduction: The morpholine group can be introduced via nucleophilic substitution methods, often using morpholine derivatives in the presence of activating agents.

These steps may vary based on desired substituents and the specific synthetic route chosen.

2-(morpholin-4-yl)[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one has several applications:

  • Pharmaceutical Development: Due to its biological activity, it serves as a lead compound for developing new anticancer drugs.
  • Chemical Probes: It is utilized in research as a chemical probe to study cellular signaling pathways.
  • Material Science: Its unique structure makes it a candidate for developing novel materials with specific electronic or optical properties.

Interaction studies have demonstrated that 2-(morpholin-4-yl)[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one interacts with various biological targets. Notably, it has been shown to bind effectively to phosphoinositide 3-kinase enzymes. In vitro studies reveal that this binding inhibits enzyme activity, leading to reduced cell proliferation in cancer cell lines . Further studies are ongoing to elucidate its mechanism of action and potential side effects.

Several compounds share structural similarities with 2-(morpholin-4-yl)[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one. Below is a comparison highlighting their uniqueness:

Compound NameStructureBiological ActivityUnique Features
2-(pyridin-3-yl)[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-oneSimilar heterocyclic structureAntimicrobialLacks morpholine moiety
4-(morpholin-4-yl)thiazolo[4,5-d]pyrimidin-7(6H)-oneContains morpholine but different substitutionAnticancerDifferent ring substitution
2-(indolyl)[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-oneIndole instead of morpholineAntitumorIndole ring enhances bioactivity

These compounds illustrate variations in biological activity and structural features that contribute to their unique pharmacological profiles.

XLogP3

0.5

Dates

Modify: 2023-08-16

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